
Goserelin acetate
Descripción general
Descripción
El acetato de goserelina es un análogo de nonapéptido sintético del decapéptido hipotalámico, gonadorelina. Se utiliza principalmente como agonista de la hormona liberadora de gonadotropina para suprimir la producción de hormonas sexuales como la testosterona y el estrógeno. Este compuesto se utiliza ampliamente en el tratamiento de cánceres sensibles a las hormonas, incluidos el cáncer de mama y el cáncer de próstata, así como en el manejo de la endometriosis y otros trastornos ginecológicos .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: El acetato de goserelina se sintetiza mediante una serie de reacciones de acoplamiento de péptidos. La síntesis implica la adición gradual de aminoácidos para formar la cadena de nonapéptido. Los pasos clave incluyen:
- Protección de los grupos funcionales de los aminoácidos para evitar reacciones no deseadas.
- Activación de los grupos carboxilo para facilitar la formación del enlace peptídico.
- Acoplamiento de aminoácidos utilizando reactivos como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS).
- Desprotección de los grupos funcionales para obtener el péptido final .
Métodos de producción industrial: En entornos industriales, el acetato de goserelina se produce mediante la síntesis de péptidos en fase sólida (SPPS). Este método permite la producción eficiente y escalable de péptidos. El proceso implica:
- Anclaje del primer aminoácido a una resina sólida.
- Adición secuencial de aminoácidos protegidos.
- Escisión del péptido de la resina y purificación mediante cromatografía líquida de alta resolución (HPLC) .
Análisis De Reacciones Químicas
Key Steps:
-
Coupling :
-
Side-Chain Deprotection :
Reaction Step | Reagents | Conditions | Outcome |
---|---|---|---|
Coupling | HBTU/DIPEA | DCM solvent, 10 min | Peptide elongation |
Trt removal | 20% TFA/DCM | Room temperature, 2 hr | His side-chain deprotection |
Hydrogenation | Pd/C, NH₄HCO₂ | 40°C, 5 hr | Removal of NO₂/Bzl groups |
Solubility and Stability Reactions
This compound demonstrates solvent-dependent stability and solubility :
Solubility Profile:
Solvent | Solubility (mg/mL) | Stability |
---|---|---|
Ethanol | 0.25 | Stable (long-term storage at -20°C) |
DMSO/DMF | 30 | Stable (organic phase) |
PBS (pH 7.2) | 10 | ≤24 hr (aqueous degradation) |
-
Degradation Pathways :
Metabolic and Pharmacodynamic Interactions
This compound undergoes enzymatic cleavage in vivo, influencing its pharmacological effects :
In Vivo Metabolism:
-
Hepatic Cleavage : Peptide bonds are hydrolyzed by proteases, generating inactive fragments .
-
Testosterone Surge : Initial binding to GnRH receptors triggers LH/FSH release, followed by receptor desensitization and hormone suppression .
Phase | Duration | Testosterone Levels (ng/dL) | Mechanism |
---|---|---|---|
Acute (24 hr) | 1–3 days | ↑ 400–600 | Receptor activation |
Chronic | >1 week | ↓ <50 | Receptor downregulation |
Degradation Under Stress Conditions
Forced degradation studies highlight vulnerabilities:
Stress Condition | Degradation Products | Analytical Method |
---|---|---|
Acidic (0.1N HCl) | Trp oxidation byproducts | HPLC-MS |
Alkaline (0.1N NaOH) | Ser/Tyr deamidation | LC-UV |
Thermal (60°C) | Aggregated peptides | SDS-PAGE |
Adverse Chemical Reactions
-
Subcutaneous Injection : Rare chemical burns reported due to local tissue irritation from the acetate buffer .
-
Organic Solvent Residues : Residual DMSO/DMF in formulations may cause cytotoxicity at concentrations >0.1% .
Structural and Functional Correlations
The peptide sequence (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂ ) dictates reactivity:
Aplicaciones Científicas De Investigación
Clinical Applications
Goserelin acetate is approved for several indications:
- Prostate Cancer : Used as a palliative treatment in advanced cases and in combination with radiation therapy for localized disease.
- Breast Cancer : Employed primarily in premenopausal women with advanced breast cancer as part of palliative care.
- Endometriosis : Utilized to manage symptoms by inducing a temporary menopausal state.
- Atherosclerosis : Recent studies suggest potential applications in preventing cardiovascular diseases associated with atherosclerosis .
Table 1: Approved Uses of this compound
Condition | Indication Type | Patient Population |
---|---|---|
Prostate Cancer | Palliative Treatment | Men with advanced prostate cancer |
Breast Cancer | Palliative Treatment | Premenopausal women with advanced cancer |
Endometriosis | Symptom Management | Women suffering from endometriosis |
Atherosclerosis | Preventive Treatment | Patients at risk for cardiovascular diseases |
Prostate Cancer Treatment
A significant study analyzed the efficacy of this compound in treating advanced prostate cancer. In a multicenter trial involving 371 patients, goserelin was compared to combined androgen blockade therapies. The findings indicated no significant survival advantage between the treatments, although patients with minimal disease benefited more from combined therapies .
Endometriosis Management
In a clinical setting, this compound has been effective in reducing pain and improving quality of life for women with endometriosis. A retrospective analysis highlighted that patients experienced significant symptom relief after treatment, demonstrating its utility beyond oncology .
Atherosclerosis Research
Emerging research has explored goserelin's role in cardiovascular health. A patent noted its potential to decrease the incidence of myocardial infarction and peripheral vascular disease when administered at therapeutic doses . This application is particularly relevant given the rising prevalence of cardiovascular diseases.
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been documented. A case report described erythema nodosum following treatment, illustrating the need for monitoring patients for dermatological reactions during therapy .
Mecanismo De Acción
El acetato de goserelina actúa como un potente inhibidor de la secreción de gonadotropina hipofisaria. Se une a los receptores de la hormona liberadora de gonadotropina en la glándula pituitaria, lo que lleva a un aumento inicial en los niveles de hormona luteinizante (LH) y hormona folículoestimulante (FSH). La administración crónica provoca una regulación a la baja de estos receptores, lo que lleva a una supresión sostenida de la secreción de LH y FSH. Esta supresión reduce la producción de hormonas sexuales, como la testosterona y el estrógeno, a niveles de castración .
Compuestos similares:
Acetato de leuprolide: Otro agonista de la hormona liberadora de gonadotropina que se utiliza en el tratamiento de cánceres sensibles a las hormonas.
Triptorelin: Un agonista decapéptido sintético de la hormona liberadora de gonadotropina, utilizado para indicaciones similares.
Buserelina: Un agonista de la hormona liberadora de gonadotropina que se utiliza en el tratamiento del cáncer de próstata y la endometriosis
Comparación:
Acetato de goserelina frente a acetato de leuprolide: Ambos compuestos se utilizan para suprimir la producción de hormonas sexuales, pero el acetato de goserelina a menudo se prefiere por su mayor duración de acción.
Acetato de goserelina frente a triptorelin: La triptorelin tiene un mecanismo de acción similar, pero puede diferir en su perfil farmacocinético y duración de acción.
Acetato de goserelina frente a buserelina: La buserelina se utiliza para indicaciones similares, pero puede tener diferentes vías de administración y pautas de dosificación
El acetato de goserelina destaca por su eficacia, perfil de seguridad y versatilidad en diversas aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Leuprolide acetate: Another gonadotropin-releasing hormone agonist used in the treatment of hormone-sensitive cancers.
Triptorelin: A synthetic decapeptide agonist of gonadotropin-releasing hormone, used for similar indications.
Buserelin: A gonadotropin-releasing hormone agonist used in the treatment of prostate cancer and endometriosis
Comparison:
Goserelin acetate vs. Leuprolide acetate: Both compounds are used to suppress sex hormone production, but this compound is often preferred for its longer duration of action.
This compound vs. Triptorelin: Triptorelin has a similar mechanism of action but may differ in its pharmacokinetic profile and duration of action.
This compound vs. Buserelin: Buserelin is used for similar indications but may have different administration routes and dosing schedules
This compound stands out due to its efficacy, safety profile, and versatility in various therapeutic applications.
Actividad Biológica
Goserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-sensitive cancers and conditions such as prostate cancer, breast cancer, and endometriosis. This article delves into its biological activity, pharmacological effects, clinical applications, and associated case studies.
This compound acts as a GnRH receptor agonist , initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to desensitization of the GnRH receptors, resulting in decreased secretion of sex hormones. This mechanism underlies its use in managing hormone-dependent tumors and conditions.
- Initial Phase : Surge in LH and FSH release.
- Sustained Administration : Suppression of gonadotropin and sex hormone levels.
Pharmacological Effects
This compound has demonstrated antiproliferative activity against various cancers, notably:
- Breast Cancer : Effective in premenopausal women with advanced breast cancer, showing significant response rates in clinical trials .
- Prostate Cancer : Reduces testosterone levels leading to tumor regression .
- Endometriosis : Used to thin the endometrium before surgical procedures .
Clinical Applications
The primary indications for this compound include:
- Prostate Cancer : Palliative treatment for advanced stages.
- Breast Cancer : Management in premenopausal women.
- Endometriosis : Treatment to alleviate symptoms and prepare for surgical interventions.
- Precocious Puberty : Delays sexual maturation in children.
Erythema Nodosum Case Study
A recent case report highlighted an unusual adverse effect of this compound—erythema nodosum. This finding underscores the importance of monitoring for rare side effects during treatment .
Comparative Efficacy Study
A randomized controlled study compared this compound with combined androgen blockade in advanced prostate cancer patients. While no significant differences were found in overall survival rates, subgroup analyses indicated that patients with minimal disease might benefit more from combination therapy .
Endometriosis Treatment Comparison
In a study involving 315 premenopausal women with endometriosis, this compound was compared to danazol. The results showed that goserelin significantly reduced endometriosis scores by 53%, compared to 33% for danazol, indicating its superior efficacy .
Technical Data
Parameter | Value |
---|---|
Chemical Structure | C59H84N18O14 |
CAS Number | 145781-92-6 |
Molecular Weight | 1,181.4 g/mol |
Formulation | Extended-release microspheres |
Safety Profile
While goserelin is generally well-tolerated, it can cause side effects such as:
- Allergic reactions (e.g., rash)
- Sexual dysfunction
- Hot flashes
- Injection site reactions
Monitoring for these effects is crucial for patient safety.
Q & A
Basic Research Questions
Q. What is the mechanistic basis for Goserelin acetate’s suppression of gonadal steroids in hormone-sensitive cancers?
this compound acts as a superagonist of gonadotropin-releasing hormone (GnRH), binding to pituitary GnRH receptors to initially stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. Prolonged administration desensitizes receptors, leading to downregulation of gonadotropin secretion and subsequent suppression of estrogen/testosterone production . Methodological Insight: In preclinical studies, measure serum LH/FSH levels via ELISA at baseline and during treatment to validate receptor desensitization.
Q. How are sustained-release formulations of this compound designed to optimize pharmacokinetics?
this compound is formulated as biodegradable microspheres using techniques like double emulsion-solvent evaporation. For example, a 2009 study achieved sustained release over 30 days by optimizing microsphere diameter (~85.6 µm) and embedding the drug in a poly(lactic-co-glycolic acid) (PLGA) matrix. Release kinetics followed the Higuchi model () . Methodological Insight: Use scanning electron microscopy (SEM) to assess microsphere morphology and in vitro dissolution testing with phosphate-buffered saline (PBS) to model release profiles.
Q. What pharmacopeial standards ensure the quality and purity of this compound in research?
The USP specifies that this compound must contain 94.5–103.0% of the peptide (anhydrous, acetic acid-free basis). Analytical methods include reverse-phase HPLC for quantification and thin-layer chromatography (TLC) to detect impurities. NMR spectroscopy (e.g., 2D COSY, HSQC) is validated for structural confirmation without reference standards . Methodological Insight: Follow USP monograph protocols for mobile phase preparation (e.g., acetonitrile/water gradients) and column calibration.
Advanced Research Questions
Q. How do dosing intervals (monthly vs. 3-monthly) impact therapeutic efficacy in hormone receptor-positive breast cancer?
Phase 3 trials (NCT01073865) demonstrated noninferiority of 10.8 mg every 12 weeks vs. 3.6 mg monthly, with 24-week progression-free survival (PFS) rates of 61.5% vs. 60.2% (). However, real-world studies note variability in ovarian suppression consistency with extended dosing, necessitating individualized monitoring of estradiol levels . Methodological Insight: Design noninferiority trials with a pre-specified margin (e.g., Δ ≤10%) and use Kaplan-Meier survival analysis to compare PFS .
Q. What methodological challenges arise in analyzing conflicting data on Goserelin’s efficacy in endometrial cancer?
A Gynecologic Oncology Group study reported only an 11% response rate in recurrent endometrial cancer, with median PFS of 1.9 months. Contradictions arise from heterogeneous patient cohorts (prior radiation/progestin therapy) and lack of biomarker stratification (e.g., ER/PR status). Methodological Insight: Apply Cox proportional hazards models to adjust for confounding variables and perform subgroup analyses based on hormone receptor expression .
Q. How can NMR spectroscopy address quality control challenges in synthetic peptide analogs like this compound?
A 2024 study developed reference-free NMR protocols using H-H gCOSY and H-C gHMBC to assign structural signals for this compound. This method detects batch-to-batch variations in acetylated residues or tert-butyl-D-serine modifications, critical for bioactivity . Methodological Insight: Use 600 MHz NMR spectrometers with cryoprobes for enhanced sensitivity and validate results against USP reference standards.
Q. What is the rationale for combining this compound with radiotherapy in locally advanced prostate cancer?
A landmark trial (n=415) showed that adjuvant Goserelin (3.6 mg monthly) with radiotherapy improved 5-year survival to 79% vs. 62% with radiotherapy alone (). The synergy arises from testosterone suppression sensitizing cancer cells to radiation-induced DNA damage . Methodological Insight: In preclinical models, measure apoptosis markers (e.g., caspase-3) post-radiation to validate combined effects.
Q. Data Contradictions and Resolution Strategies
- Conflict : While 3-monthly dosing is noninferior in breast cancer, real-world data suggest higher interpatient variability in ovarian suppression .
Resolution: Use mixed-effects models to account for variability and incorporate pharmacokinetic monitoring (e.g., trough estradiol levels). - Conflict : Limited activity of Goserelin in endometrial cancer vs. robust efficacy in prostate/breast cancers .
Resolution: Investigate tumor-specific differences in GnRH receptor isoform expression via qPCR or immunohistochemistry.
Propiedades
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXDQDKCZPQSZ-JHYYTBFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046736 | |
Record name | Goserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145781-92-6 | |
Record name | Goserelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GOSERELIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.